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5-Bromo-6-methylamino-nicotinic

acid

CAS No.: 1379345-21-7

Cat. No.: B2983565

Get Quote

Abstract
The regioselective functionalization of pyridine scaffolds is a cornerstone in the synthesis of

kinase inhibitors and GPCR ligands.[1] This guide details the protocol for the regioselective C5-

bromination of 6-(methylamino)pyridine-3-carboxylic acid (6-methylaminonicotinic acid).[1] By

leveraging the strong ortho-directing effect of the C6-amino group against the meta-directing

C3-carboxyl group, we achieve exclusive C5 functionalization using N-Bromosuccinimide

(NBS) under mild conditions.[1] This protocol addresses common challenges such as

zwitterionic solubility issues and over-bromination.

Introduction & Strategic Significance
6-Methylaminonicotinic acid is a privileged scaffold in medicinal chemistry.[1] The introduction

of a bromine atom at the C5 position is critical for subsequent palladium-catalyzed cross-

coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to expand the core into complex

bioactive molecules.[1]
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The Regioselectivity Challenge
The pyridine ring is electron-deficient, making electrophilic aromatic substitution (EAS) difficult.

[1] However, the presence of the electron-donating methylamino group at C6 activates the ring.

[1]

C3-Carboxyl Group: Deactivating, meta-director. Directs to C5.

C6-Methylamino Group: Strongly activating, ortho/para-director.[1]

Para position (C3) is blocked by the carboxyl group.

Ortho position (C5) is the primary site of activation.

Conclusion: Both substituents cooperatively direct the electrophile to C5, ensuring high

regioselectivity.

Mechanistic Analysis
The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) pathway. The choice of

N-Bromosuccinimide (NBS) over elemental bromine (

) is deliberate to control the concentration of the active electrophile and prevent poly-
bromination or oxidation of the amino group.[1]

Reaction Pathway Diagram

Reaction Conditions

6-Methylaminonicotinic
Acid (SM)

Sigma Complex
(Intermediate)

+ Br+ (from NBS)

NBS
(Electrophile Source)

Generates Br+ 5-Bromo-6-methylamino-
nicotinic Acid

- H+ (Re-aromatization)

Solvent: DMF
Temp: 0°C to RT

Time: 2-4 h
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Figure 1: Mechanistic pathway for the C5-bromination showing the transition from starting

material to the brominated product via the sigma complex.

Experimental Protocol
Two methods are provided. Method A is the direct bromination of the acid, suitable for rapid

synthesis. Method B (Bromination of the Ester) is recommended for larger scales (>10g) where

solubility of the zwitterionic acid becomes a limiting factor.

Method A: Direct Bromination (Standard Protocol)
Target Scale: 1.0 gram (6.57 mmol)

Materials
Substrate: 6-(Methylamino)pyridine-3-carboxylic acid (1.0 eq, 1.0 g)

Reagent: N-Bromosuccinimide (NBS) (1.05 eq, 1.23 g)

Solvent: N,N-Dimethylformamide (DMF) (anhydrous, 10 mL)

Quench: Deionized Water (50 mL)

Step-by-Step Procedure
Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the

substrate (1.0 g) in DMF (10 mL). Note: The starting material is zwitterionic and may require

brief sonication or warming (30°C) to fully dissolve.

Cooling: Cool the solution to 0°C using an ice-water bath.

Addition: Add NBS (1.23 g) portion-wise over 10 minutes. Critical: Exothermic reaction.

Adding all at once may lead to over-bromination or tar formation.

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20-25°C)

for 3 hours. Monitor reaction progress by LC-MS (Target Mass: ~231/233 Da [M+H]+).
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Quench & Isolation:

Pour the reaction mixture slowly into 50 mL of ice-cold water with vigorous stirring.

The product should precipitate as a white to off-white solid.[1]

Adjust pH to ~4-5 with dilute HCl or NaHCO3 if precipitation is incomplete (isoelectric point

adjustment).[1]

Filtration: Filter the solid using a Büchner funnel. Wash the cake with cold water (2 x 10 mL)

and cold diethyl ether (1 x 10 mL) to remove residual DMF.

Drying: Dry the solid under vacuum at 45°C overnight.

Expected Yield: 80-90% Characterization: 1H NMR (DMSO-d6) should show the

disappearance of the C5 proton doublet and the retention of the C2 and C4 protons as singlets.

[1]

Method B: Ester Route (High Purity/Scale-Up)
For scales >10g, the solubility of the acid in DMF can be problematic.[1] Converting to the

methyl ester improves solubility and allows the use of Acetonitrile (MeCN).

Esterification: Reflux SM in MeOH with catalytic

(Yield >95%).

Bromination: Treat the methyl ester with NBS (1.05 eq) in MeCN at 0°C -> RT. The reaction

is cleaner and faster than with the free acid.[1]

Hydrolysis: Hydrolyze the ester using LiOH (2.0 eq) in THF/Water (1:1) at RT for 2h. Acidify

to pH 4 to precipitate the final product.

Data Analysis & Specifications
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Parameter Specification Notes

Appearance
Off-white to pale yellow

powder

Darkening indicates oxidation.

[1]

MS (ESI+) m/z 231.0 / 233.0 [M+H]+
Characteristic 1:1 Br isotope

pattern.

1H NMR ~8.5 (s, 1H, C2-H), ~8.0 (s,

1H, C4-H)

Loss of coupling between C4

and C5.[1]

Purity (HPLC) >95% (Area %)
Main impurity: 3,5-dibromo

species (if excess NBS used).
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Figure 2: Troubleshooting logic for reaction monitoring.

Issue: Incomplete Conversion.

Cause: Wet DMF (water deactivates NBS) or old NBS (decomposed).

Fix: Use anhydrous DMF and freshly recrystallized NBS (from water).

Issue: Poly-bromination.

Cause: High temperature or large excess of NBS.[2]

Fix: Strictly maintain 0°C during addition. Do not exceed 1.1 equivalents of NBS.

Safety & Handling
N-Bromosuccinimide (NBS): Irritant and mild oxidizer. Store in a refrigerator. Avoid contact

with eyes and skin.

DMF: Hepatotoxic and teratogenic. Handle in a fume hood with appropriate gloves (butyl

rubber recommended).

Reaction Hazards: The reaction is exothermic. On a large scale, ensure adequate cooling

capacity before NBS addition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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